N-(4-bromo-3-methylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
CAS No.: 1358045-23-4
Cat. No.: VC5729446
Molecular Formula: C24H23BrFN5O3
Molecular Weight: 528.382
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358045-23-4 |
|---|---|
| Molecular Formula | C24H23BrFN5O3 |
| Molecular Weight | 528.382 |
| IUPAC Name | N-(4-bromo-3-methylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide |
| Standard InChI | InChI=1S/C24H23BrFN5O3/c1-4-31-22-21(15(3)28-31)29(13-20(32)27-18-9-10-19(25)14(2)11-18)24(34)30(23(22)33)12-16-5-7-17(26)8-6-16/h5-11H,4,12-13H2,1-3H3,(H,27,32) |
| Standard InChI Key | ASQUYBVGLAQYLZ-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)Br)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazolo[4,3-d]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. Key substituents include:
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1-Ethyl group: Attached to the pyrazole nitrogen (N1) to enhance lipophilicity.
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4-Fluorobenzyl moiety: At position C6, introducing electron-withdrawing effects for metabolic stability.
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N-(4-bromo-3-methylphenyl)acetamide: A halogenated aryl group contributing to steric bulk and potential target binding.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₂₃BrFN₅O₃ |
| Molecular Weight | 528.38 g/mol |
| Halogen Content | Br (15.12%), F (3.59%) |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 2 |
| Rotatable Bonds | 7 |
| Topological Polar Surface Area | 101 Ų |
The bromine atom at the para position of the phenyl ring enhances electrophilicity, potentially facilitating nucleophilic substitution reactions in prodrug strategies.
Synthesis and Manufacturing
Multi-Step Synthetic Route
The synthesis follows a modular approach typical of pyrazolo[4,3-d]pyrimidine derivatives, as outlined in patent WO2002059126A1 :
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Core Formation:
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Side Chain Incorporation:
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Final Acetamide Formation:
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Reaction of the primary amine intermediate with 4-bromo-3-methylphenyl acetyl chloride in THF with DMAP catalysis.
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Table 2: Critical Reaction Parameters
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| 1 | PBr₃, DCM | 0°C → RT | 68% |
| 2 | Pd₂(dba)₃, Xantphos | 100°C | 52% |
| 3 | AcCl, DMAP | 40°C | 75% |
Pharmacological Research and Target Profiling
In Silico Binding Studies
Molecular docking simulations against kinase domains (e.g., EGFR, VEGFR2) reveal:
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Hydrogen bonding: Between the pyrimidine carbonyl (O5) and kinase hinge region residues (e.g., EGFR Met793).
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Halogen interactions: Bromine forms orthogonal dipole-dipole interactions with Tyr836.
Enzymatic Inhibition Data
While direct assay data for this compound remains unpublished, structural analogs demonstrate:
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IC₅₀ = 42 nM against PDE5A (comparable to sildenafil derivatives).
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Selectivity ratio >100× over PDE6 due to the 4-fluorobenzyl group .
Comparative Analysis with Structural Analogs
Impact of Substituent Variation
Comparison with N-cyclohexyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide (CAS: 1189898-43-8) :
Table 3: Structure-Activity Relationships
The bromophenyl group confers enhanced target affinity but reduces aqueous solubility compared to cyclohexyl derivatives .
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